Tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the solvent-free room temperature synthesis of tert-butyl peresters was achieved via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide . Another synthesis involved an iodolactamization as a key step, demonstrating the versatility of tert-butyl carbamates in complex molecular syntheses.Scientific Research Applications
Chiral Auxiliary and Building Block in Peptide Synthesis : This compound serves as a chiral auxiliary and building block in dipeptide synthesis. It has been used for the preparation of enantiomerically pure compounds and demonstrates effectiveness in transformations similar to other chiral auxiliaries (Studer, Hintermann & Seebach, 1995).
Synthesis and Characterization in Organic Chemistry : This compound plays a role in the synthesis of other chemical compounds. For instance, its derivatives have been studied for their thermal, X-ray, and DFT analyses, showcasing its versatility in chemical synthesis and analysis (Çolak, Karayel, Buldurun & Turan, 2021).
Intermediate in Biologically Active Compounds : It acts as an important intermediate in the synthesis of biologically active compounds, like omisertinib (AZD9291), indicating its significance in pharmaceutical research (Zhao, Guo, Lan & Xu, 2017).
Activation of Carboxylic Acids : The compound is used in the activation of carboxylic acids via dialkyl pyrocarbonates in aprotic solvents, contributing to organic synthesis methodologies (Pozdnev, 2009).
Metabolism Studies : In studies related to drug metabolism, this compound has been used to understand metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).
Structural Analysis and Synthesis : It has been synthesized and analyzed for its molecular structure using techniques like NMR spectroscopy and X-ray diffraction, which is essential in understanding its chemical properties (Moriguchi et al., 2014).
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-12(4,5)6-9(14)7-13/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAUSWMTZEJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OC(C)(C)C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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